molecular formula C70H111N3O18 B12758254 alpha-D-Glucopyranosiduronamide, (3-beta,20-beta)-29-(hexylamino)-11,29-dioxoolean-12-en-3-yl N-hexyl-2-O-(2,3,4-tri-O-acetyl-N-hexyl-beta-D-glucopyranuronamidosyl)-, 3,4-diacetate CAS No. 126145-74-2

alpha-D-Glucopyranosiduronamide, (3-beta,20-beta)-29-(hexylamino)-11,29-dioxoolean-12-en-3-yl N-hexyl-2-O-(2,3,4-tri-O-acetyl-N-hexyl-beta-D-glucopyranuronamidosyl)-, 3,4-diacetate

Cat. No.: B12758254
CAS No.: 126145-74-2
M. Wt: 1282.6 g/mol
InChI Key: IFPKDSSTKHAUCA-UHFFFAOYSA-N
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Description

Alpha-D-Glucopyranosiduronamide, (3-beta,20-beta)-29-(hexylamino)-11,29-dioxoolean-12-en-3-yl N-hexyl-2-O-(2,3,4-tri-O-acetyl-N-hexyl-beta-D-glucopyranuronamidosyl)-, 3,4-diacetate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features multiple functional groups, including acetyl and hexyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of specific substituents. Common reagents used in these steps might include:

    Protecting groups: Acetyl chloride, benzyl chloride

    Glycosylation reagents: Trichloroacetimidate, thioglycosides

    Oxidizing agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or hexyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, glycosides like this compound are often studied for their role in cellular processes. They can be used to investigate glycosylation pathways and their impact on protein function.

Medicine

In medicine, glycosides are known for their therapeutic properties. This compound could potentially be explored for its pharmacological effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, glycosides are used in the production of various products, including pharmaceuticals, cosmetics, and food additives. This compound’s unique properties might make it suitable for specific applications in these areas.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Glycosides often exert their effects by binding to proteins or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucopyranosiduronamide: A similar glycoside with different substituents.

    Alpha-D-Glucopyranosiduronic acid: Another glycoside with a carboxylic acid group.

    Alpha-D-Glucopyranoside: A simpler glycoside without the additional functional groups.

Uniqueness

What sets alpha-D-Glucopyranosiduronamide, (3-beta,20-beta)-29-(hexylamino)-11,29-dioxoolean-12-en-3-yl N-hexyl-2-O-(2,3,4-tri-O-acetyl-N-hexyl-beta-D-glucopyranuronamidosyl)-, 3,4-diacetate apart is its complex structure, which includes multiple functional groups and glycosidic bonds

Properties

CAS No.

126145-74-2

Molecular Formula

C70H111N3O18

Molecular Weight

1282.6 g/mol

IUPAC Name

[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(hexylcarbamoyl)-2-[[11-(hexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(hexylcarbamoyl)oxan-4-yl] acetate

InChI

InChI=1S/C70H111N3O18/c1-16-19-22-25-36-71-60(80)55-51(83-41(4)74)53(84-42(5)75)58(89-52-54(85-43(6)76)57(86-44(7)77)62(87-45(8)78)90-56(52)61(81)72-37-26-23-20-17-2)63(91-55)88-50-29-30-68(13)49(65(50,9)10)28-31-70(15)59(68)48(79)39-46-47-40-67(12,64(82)73-38-27-24-21-18-3)33-32-66(47,11)34-35-69(46,70)14/h39,47,49-59,62-63H,16-38,40H2,1-15H3,(H,71,80)(H,72,81)(H,73,82)

InChI Key

IFPKDSSTKHAUCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCCCCC)C)C)C)C)C(=O)NCCCCCC)OC(=O)C)OC(=O)C

Origin of Product

United States

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